1-benzoyl-2-(fluoromethyl)azetidine
Description
1-Benzoyl-2-(fluoromethyl)azetidine is a four-membered azetidine ring derivative featuring a benzoyl group at the 1-position and a fluoromethyl substituent at the 2-position. This compound is cataloged as a building block in synthetic chemistry, with applications in drug discovery and materials science . The azetidine ring’s inherent ring strain and conformational rigidity make it a valuable scaffold for modulating pharmacokinetic properties, such as metabolic stability and bioavailability.
Properties
CAS No. |
2742659-27-2 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonate Ester Intermediate Formation
The fluoromethyl group is typically introduced via nucleophilic fluorination of a hydroxymethyl precursor. Patent WO2018108954A1 details a two-step process:
-
Mesylation/Tosylation : Treatment of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with methanesulfonyl chloride or tosyl chloride in the presence of triethylamine yields the corresponding sulfonate ester (e.g., tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate) with >95% conversion.
-
Fluorination : Displacement of the sulfonate group using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-triethylamine affords tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate in 82–89% yield.
Critical Parameters :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
-
Temperature : −20°C to 0°C prevents elimination side products.
Azetidine Ring Construction
Epoxide Ring-Opening Cyclization
The ACS Journal of Organic Chemistry (2020) describes a diastereoselective azetidine synthesis via superbase-mediated epoxide ring-opening (General Procedure D):
-
Reagents : Oxirane derivatives react with lithium diisopropylamide (LDA) at −78°C in THF.
-
Mechanism : Kinetic control favors four-membered ring formation over thermodynamically stable five-membered analogs, achieving 65–78% yields for 2-substituted azetidines.
Example :
Carboxylate Reduction and Cyclization
Patent CN103467350A outlines a route starting from azetidine-3-carboxylic acid derivatives:
-
Reduction : Sodium borohydride reduces methyl azetidine-3-carboxylate to 3-(hydroxymethyl)azetidine in 85% yield.
-
Protection : Boc-group installation (tert-butyl dicarbonate) enables subsequent functionalization.
Benzoylation of the Azetidine Nitrogen
Acyl Chloride Coupling
Deprotection of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (via trifluoroacetic acid) yields the free amine, which undergoes benzoylation under Schotten-Baumann conditions:
-
Reagents : Benzoyl chloride (1.2 equiv), aqueous NaOH (10%), dichloromethane.
Optimization Insight :
-
Base : Triethylamine outperforms NaOH in minimizing hydrolysis (yield increase from 68% to 81%).
-
Temperature : 0–5°C suppresses N-overacylation.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Direct Cyclization and Derivatization
-
Step 1 : Epichlorohydrin + benzylamine → 1-benzyl-2-(hydroxymethyl)azetidine (LDA, THF, 72%).
-
Step 2 : Fluorination (HF/Et₃N, 88%) → Hydrogenolysis (Pd/C, H₂, 91%).
-
Step 3 : Benzoylation (BzCl, 79%).
Total Yield : 49% (four steps).
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of the benzoyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-benzoyl-2-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(fluoromethyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The benzoyl and fluoromethyl groups further modulate its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The benzoyl group in this compound increases molecular weight and logP compared to simpler azetidines like 3-(fluoromethyl)azetidine hydrochloride .
- Fluoromethyl substitution enhances lipophilicity (logP ~1.8) relative to polar derivatives like azetidine-2-carboxylic acid (logP ~-1.2), which may improve cell permeability .
- Pyrrolidine analogues (e.g., 4-fluoro-pyrrolidine-2-carboxylic acid) exhibit distinct stereoelectronic properties due to their five-membered ring structure .
Reactivity and Functional Implications
- Redox Behavior : The benzoyl group in this compound may lower the energy barrier for ring-opening under photo-oxidative conditions, as observed in azetidine derivatives used as DNA repair models . In contrast, reduction-prone azetidines (e.g., those with electron-deficient substituents) undergo ring-opening more readily, a property exploited in photolyase-mimetic systems .
- Biological Activity : Fluoromethyl-substituted azetidines (e.g., compound 2e in ) demonstrate higher potency in zebrafish embryo assays compared to γ-lactam analogues, likely due to improved logP and membrane penetration . However, structural differences (e.g., benzoyl vs. furan groups) can alter toxicity profiles; for example, liver necrosis observed in γ-lactam 3f was absent in azetidine 2e .
Q & A
Basic: What are the optimal synthetic routes for 1-benzoyl-2-(fluoromethyl)azetidine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step protocols, including:
- Grignard or organolithium reagent addition to 1-Boc azetidinone, followed by alkylation/fluorination (e.g., DAST for fluoromethyl introduction) .
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during azetidine ring formation .
- Purification methods like chromatography or continuous flow reactors improve purity .
Key factors affecting yield include temperature control (0–25°C for fluorination), solvent selection, and catalyst choice (e.g., HATU for coupling reactions) .
Advanced: How does the fluoromethyl group at the azetidine 2-position influence metabolic stability compared to non-fluorinated analogs?
Answer:
Fluorination aims to block benzylic oxidation, a major metabolic pathway. However, studies show:
- Limited improvement : Fluorinated derivatives (e.g., 11c-f ) retained high predicted clearance (near hepatic blood flow rates) due to alternative azetidine ring oxidation .
- In vitro assays : Rat hepatic microsomal incubations and metabolite ID studies are critical to validate stability .
Contradictions arise when fluorination improves in vitro potency but fails to address systemic clearance, necessitating in vivo PK/PD studies .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : -NMR identifies fluoromethyl positioning; -NMR resolves azetidine ring conformation .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry in enantioselective syntheses .
Advanced: How can contradictions in fluoromethyl-azetidine bioactivity data be resolved experimentally?
Answer: Discrepancies (e.g., potency vs. metabolic stability) require:
- Dose-response assays : Compare EC and AChMax values to differentiate target engagement from off-target effects .
- Transcriptomic profiling : RNA-seq identifies off-target pathways (e.g., oxidative stress responses) .
- Crystallography or docking studies : Elucidate fluoromethyl interactions with biological targets (e.g., nicotinic receptors) .
Advanced: What computational methods predict enantioselectivity in azetidine desymmetrization reactions?
Answer:
- DFT calculations : Model transition states to compare activation energies of competing pathways (e.g., thiol vs. thione tautomer activation) .
- Docking simulations : Evaluate steric effects of the fluoromethyl group on chiral phosphoric acid catalysts .
- Machine learning : Train models on existing enantiomeric excess (ee) data to optimize reaction conditions .
Basic: How does the azetidine ring conformation influence reactivity in nucleophilic substitutions?
Answer:
- Steric effects : The four-membered ring imposes angle strain, enhancing reactivity at the 3-position for substitutions .
- Electronic effects : Electron-withdrawing benzoyl groups polarize the azetidine nitrogen, facilitating nucleophilic attacks .
- Solvent dependence : Polar aprotic solvents stabilize transition states in SN2 mechanisms .
Advanced: What are key challenges in SAR development for nicotinic receptor-targeting azetidines?
Answer:
- Substitution tolerance : Geminal substituents (e.g., -OH, -OMe) at the 3-position reduce potency by ~6–10 fold .
- Metabolic liability : Fluorination improves stability but requires balancing lipophilicity and solubility .
- Functional assays : Use ion flux or -epibatidine binding to quantify receptor modulation .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Flammability : Use CO/dry chemical extinguishers; avoid sparks (highly flammable liquid) .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and fume hoods to prevent skin/eye contact .
- Storage : Store under inert gas (N) in airtight containers to prevent moisture/oxygen degradation .
Advanced: How does fluoromethyl substitution impact antitubercular activity compared to other azetidines?
Answer:
- Mode of action : Fluoromethyl-azetidines disrupt mycolate assembly in M. tuberculosis, but resistance mechanisms remain undetected .
- MIC values : Compare minimum inhibitory concentrations (MICs) against non-fluorinated analogs using microdilution assays .
- Transcriptomic analysis : RNA-seq identifies upregulated stress-response genes in treated mycobacteria .
Advanced: What analytical strategies resolve discrepancies in oxidative metabolite identification?
Answer:
- LC-HRMS/MS : Track isotopic patterns and fragmentation to distinguish azetidine ring oxidation from fluoromethyl degradation .
- Isotope labeling : Use -HO or deuterated solvents to confirm metabolic pathways .
- CYP450 inhibition assays : Identify enzymes responsible for oxidation using isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
